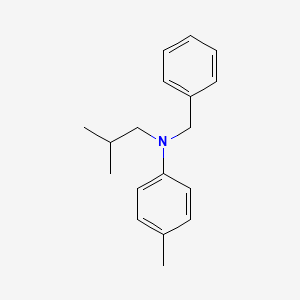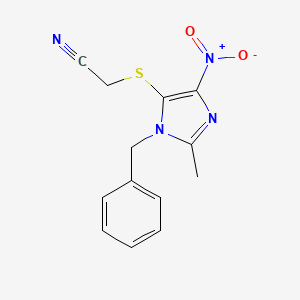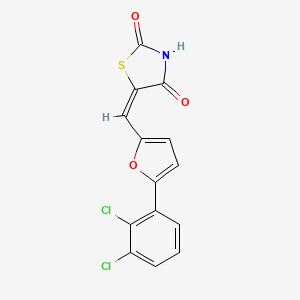
1,1,3,3-Tetraphenyl-2-indanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3,3-Tetraphenyl-2-indanone is a chemical compound with the molecular formula C33H24O It is a derivative of indanone, characterized by the presence of four phenyl groups attached to the indanone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1,3,3-Tetraphenyl-2-indanone can be synthesized through several methods. One common approach involves the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene . Another method includes the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides and dienyl triflates, iodides, and bromides . Additionally, a nickel-catalyzed reductive cyclization of enones can afford indanones with high enantiomeric induction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,3,3-Tetraphenyl-2-indanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The phenyl groups in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
1,1,3,3-Tetraphenyl-2-indanone has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,1,3,3-Tetraphenyl-2-indanone involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor, facilitating various chemical reactions. Its phenyl groups contribute to its stability and reactivity, allowing it to participate in diverse chemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indane-1,3-dione: A versatile building block used in biosensing, bioactivity, bioimaging, and electronics.
Uniqueness
1,1,3,3-Tetraphenyl-2-indanone is unique due to its four phenyl groups, which enhance its stability and reactivity compared to other indanone derivatives. This structural feature makes it a valuable compound for various applications in scientific research and industry .
Eigenschaften
CAS-Nummer |
20396-40-1 |
|---|---|
Molekularformel |
C33H24O |
Molekulargewicht |
436.5 g/mol |
IUPAC-Name |
1,1,3,3-tetraphenylinden-2-one |
InChI |
InChI=1S/C33H24O/c34-31-32(25-15-5-1-6-16-25,26-17-7-2-8-18-26)29-23-13-14-24-30(29)33(31,27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-24H |
InChI-Schlüssel |
DJULRMDLUQYRLK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C(C2=O)(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylmethoxyhexoxy]acetic acid](/img/structure/B14170274.png)
![[4-[(2,8-Dimethylquinolin-4-yl)amino]phenyl]-piperidin-1-ylmethanone](/img/structure/B14170275.png)
![[2-(N-methylanilino)-2-oxoethyl] 3-fluorobenzoate](/img/structure/B14170279.png)




![2-{2-[2,6-Di(propan-2-yl)phenoxy]ethoxy}ethan-1-ol](/img/structure/B14170297.png)


![N-[5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B14170309.png)
![N-(4-{2-[(7-Methoxy-3-methylquinolin-2-yl)sulfanyl]acetamido}-2-methylphenyl)propanamide](/img/structure/B14170312.png)
